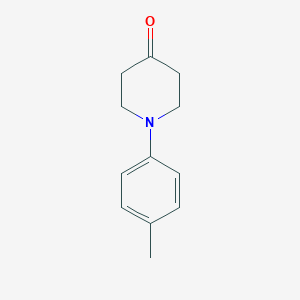

1-(4-Methylphenyl)piperidin-4-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methylphenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWPZSUQVZPAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444325 | |

| Record name | 1-(4-Methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105123-89-5 | |

| Record name | 1-(4-Methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 1 4 Methylphenyl Piperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing a detailed map of the carbon and proton skeletons. For 1-(4-Methylphenyl)piperidin-4-one, a comprehensive analysis using various NMR techniques is essential to assign the chemical shifts and understand the through-bond and through-space interactions.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum provides crucial information about the different types of protons and their neighboring atoms within a molecule. In this compound, the aromatic protons of the tolyl group typically appear as two distinct doublets in the downfield region, a consequence of their ortho and meta positions relative to the methyl group. The protons on the piperidine (B6355638) ring exhibit more complex splitting patterns. The methylene (B1212753) protons adjacent to the nitrogen atom (C2 and C6) are expected to show signals that are shifted downfield compared to those adjacent to the carbonyl group (C3 and C5) due to the electron-withdrawing effect of the nitrogen. The methyl group on the tolyl ring will present as a characteristic singlet in the upfield region of the spectrum.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (ortho to N) | 7.0 - 7.2 | d | ~8.0 |

| Aromatic (meta to N) | 6.8 - 7.0 | d | ~8.0 |

| Piperidine (C2-H, C6-H) | 3.2 - 3.6 | t | ~6.0 |

| Piperidine (C3-H, C5-H) | 2.6 - 2.9 | t | ~6.0 |

| Methyl (CH₃) | 2.2 - 2.4 | s | - |

Note: The predicted values are based on the analysis of similar structures and may vary slightly in experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The carbonyl carbon (C4) is the most deshielded and will appear at the lowest field, typically above 200 ppm. The aromatic carbons will have distinct signals in the range of 110-150 ppm, with the carbon attached to the nitrogen (ipso-carbon) and the methyl-bearing carbon showing characteristic shifts. The piperidine ring carbons will appear in the upfield region, with the carbons adjacent to the nitrogen (C2 and C6) being more deshielded than those adjacent to the carbonyl group (C3 and C5). The methyl carbon will be the most shielded, appearing at the highest field.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C4) | > 205 |

| Aromatic (C-N) | 145 - 150 |

| Aromatic (C-CH₃) | 130 - 135 |

| Aromatic (CH) | 115 - 130 |

| Piperidine (C2, C6) | 50 - 55 |

| Piperidine (C3, C5) | 40 - 45 |

| Methyl (CH₃) | 20 - 22 |

Note: The predicted values are based on the analysis of similar structures and may vary slightly in experimental conditions.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct information about the nitrogen atom's electronic environment. researchgate.net For N-aryl piperidones, the nitrogen chemical shift is sensitive to the nature of the aryl substituent and the conformation of the piperidine ring. rsc.org The nitrogen atom in this compound is expected to have a chemical shift in the range typical for arylamines, influenced by the electron-donating effect of the p-methyl group. This technique can be particularly useful in studying the hybridization and bonding characteristics of the nitrogen atom.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent methylene protons on the piperidine ring (e.g., between C2-H and C3-H, and between C5-H and C6-H), as well as between the ortho and meta protons on the aromatic ring. chemicalbook.comorganic-chemistry.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). chemicalbook.comrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. It can be used to determine the stereochemistry and conformation of the molecule, for example, by observing correlations between protons that are close in space but not necessarily through bonds.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A strong absorption band in the region of 1700-1725 cm⁻¹ is indicative of the C=O (ketone) stretching vibration. The C-N stretching vibration of the tertiary amine will likely appear in the 1180-1360 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine and methyl groups will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. The presence of a band around 810-840 cm⁻¹ would be characteristic of the p-disubstituted aromatic ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1700 - 1725 |

| C-N (Tertiary Amine) | Stretching | 1180 - 1360 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| p-Disubstituted Benzene | C-H Out-of-plane Bending | 810 - 840 |

Note: The expected wavenumber ranges are general and can be influenced by the specific molecular environment.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy serves as a powerful tool for probing the vibrational modes of this compound and its analogs. The technique provides a detailed fingerprint of the molecule's structure, with specific Raman bands corresponding to the vibrational frequencies of its constituent chemical bonds. nih.gov

In a typical Raman spectrum of a piperidin-4-one derivative, distinct peaks highlight regions of significant Raman activity. nih.gov For instance, the analysis of related piperidin-4-one structures reveals characteristic bands for various functional groups. While specific data for this compound is not extensively detailed in the provided results, general characteristics of the piperidine ring and substituted phenyl groups can be inferred from studies on similar compounds. The piperidine ring itself is known to adopt a chair conformation, a structural detail that can be supported by spectroscopic data. researchgate.net

Derivatives of piperidin-4-one have been synthesized and their structures confirmed using a variety of spectroscopic methods, often in conjunction with X-ray crystallography. researchgate.netnih.gov These studies provide a basis for understanding the expected vibrational modes in this compound.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. For a related compound, 1-(4-nitrophenyl)piperidin-2-one, the computed monoisotopic mass is 220.08479225 Da. nih.gov This level of precision is crucial for confirming the molecular formula of novel compounds. While the exact HRMS data for this compound is not available in the search results, it is a standard technique for the characterization of such molecules.

Electron Impact Mass Spectrometry (EI-MS)

Electron impact mass spectrometry (EI-MS) is a common technique used to generate fragment ions, providing valuable information about the molecule's structure. The mass spectrum of 1-benzyl-4-piperidinone, a structurally similar compound, shows a distinct fragmentation pattern. nist.gov For 1-(4-methylphenyl)ethanone, a precursor, the molecular weight is 134.1751 g/mol , and its EI-MS spectrum is well-documented. nist.gov The fragmentation of this compound would be expected to involve characteristic cleavages of the piperidine ring and the bond connecting the phenyl group to the nitrogen atom.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule, which are influenced by its structure and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions between molecular orbitals. The UV-Vis spectra of piperidine derivatives have been studied to understand their electronic properties. For example, the reaction of p-nitrophenyl acetate (B1210297) with piperidine has been monitored using UV-Vis spectroscopy, showing a characteristic absorption band for the product. researchgate.net Although specific UV-Vis data for this compound is not detailed, the presence of the p-substituted phenyl ring is expected to give rise to distinct absorption bands.

Computational Chemistry and Theoretical Investigations of 1 4 Methylphenyl Piperidin 4 One and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the intricacies of molecular systems at the electronic level. These methods are instrumental in predicting the geometry, stability, and reactivity of molecules like 1-(4-Methylphenyl)piperidin-4-one.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the electronic structure and equilibrium geometry of molecules. By approximating the electron density, DFT methods can calculate a wide range of molecular properties with a favorable balance between accuracy and computational cost.

Table 1: Representative Theoretical Bond Parameters for a Piperidin-4-one Derivative (Illustrative)

| Parameter | Bond/Atoms | Theoretical Value |

| Bond Length (Å) | C=O | ~1.2 Å |

| C-N (ring) | ~1.45 Å | |

| C-C (ring) | ~1.53 Å | |

| Bond Angle (°) | C-N-C (ring) | ~112° |

| C-C-C (ring) | ~110° | |

| Dihedral Angle (°) | C-C-N-C | Varies with conformation |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. By transforming the complex, delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs, NBO analysis provides a chemically intuitive picture of bonding.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

In the context of this compound, FMO analysis would reveal the regions of the molecule that are most likely to act as electron donors (concentrated HOMO density) and electron acceptors (concentrated LUMO density). This information is invaluable for predicting how the molecule will interact with other chemical species and for understanding its role in potential chemical reactions. For related piperidin-4-one derivatives, the HOMO is often localized on the phenyl ring and the nitrogen atom, while the LUMO is typically centered around the carbonyl group and the phenyl ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Piperidin-4-one Derivative

| Parameter | Energy (eV) |

| EHOMO | Varies |

| ELUMO | Varies |

| Energy Gap (ΔE) | Varies |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, an MEP map would highlight the nucleophilic and electrophilic sites. The oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms attached to the piperidine (B6355638) and methylphenyl rings would exhibit positive potential, indicating sites susceptible to nucleophilic attack. This visual representation is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light in the UV-visible spectrum.

By applying TD-DFT to this compound, one could predict its electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions). This theoretical spectrum can be compared with experimental data to validate the computational model and to gain a deeper understanding of the molecule's photophysical properties. For similar compounds, TD-DFT calculations have been successfully used to interpret their UV-visible spectra.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent or interacting with a biological target).

For this compound, MD simulations could be used to investigate the conformational flexibility of the piperidine ring (e.g., chair, boat, or twist-boat conformations) and the rotation of the p-tolyl group. Understanding the accessible conformations and the energy barriers between them is essential for a complete picture of the molecule's behavior, particularly in biological systems where specific conformations may be required for activity.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, allowing for a detailed investigation of how adjacent molecules interact. For derivatives of this compound, this analysis provides crucial insights into the forces governing their solid-state packing, which can influence physical properties like stability and solubility.

The analysis involves generating a unique three-dimensional surface for a molecule within a crystal. Properties such as the normalized contact distance (d_norm) are then mapped onto this surface. The d_norm value highlights regions of significant intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii, which are often characteristic of hydrogen bonds and other strong interactions. nih.gov

A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts on the Hirshfeld surface. These plots provide a quantitative breakdown of each type of interaction. For instance, in studies of related piperidine derivatives, Hirshfeld analysis has been used to detail the nature and extent of C—H⋯O and N—H⋯O hydrogen bonds. nih.govresearchgate.net Research on 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, a related N-acetyl piperidine, demonstrated that H···H contacts constituted the vast majority of intermolecular interactions, highlighting the importance of van der Waals forces in the crystal packing. nih.gov The surface's curvature can also be analyzed; flat regions with low curvedness may suggest the presence of π–π stacking interactions between aromatic rings. nih.gov

The table below, based on findings for a related piperidine derivative, illustrates the typical quantitative data obtained from a Hirshfeld surface analysis. nih.gov

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 74.2% | Represents the most significant contribution, indicating extensive van der Waals forces. |

| C···H/H···C | 18.7% | Highlights interactions involving carbon and hydrogen atoms, common in organic crystals. |

| O···H/H···O | 7.0% | Corresponds primarily to C—H···O hydrogen bonds, which act as key linking forces. |

| N···H/H···N | 0.1% | A minor interaction, indicating a limited role for direct nitrogen-hydrogen contacts. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgyoutube.com The primary goal of QSAR is to develop predictive models that can estimate the activity of novel, yet-to-be-synthesized derivatives, thereby guiding drug discovery efforts and prioritizing synthetic targets. wikipedia.orgscholarsresearchlibrary.com

The fundamental principle of QSAR is expressed by the equation: Activity = f(physicochemical properties and/or structural properties) + error. wikipedia.org The process begins with a dataset of molecules, such as various derivatives of this compound, for which a specific biological activity (e.g., IC50 values against a target) has been experimentally determined. scholarsresearchlibrary.comnih.gov The 3D structures of these compounds are then computationally optimized, often using semi-empirical or Density Functional Theory (DFT) methods. scholarsresearchlibrary.com

Subsequently, specialized software calculates a wide array of molecular descriptors for each compound. nih.gov These descriptors quantify different aspects of the molecule's structure and properties. youtube.com Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is constructed that links these descriptors to the observed biological activity. youtube.comscholarsresearchlibrary.com

The predictive power of a QSAR model is rigorously assessed through statistical validation. Key metrics include the coefficient of determination (R²), which measures how well the model fits the data, and the leave-one-out cross-validation coefficient (q²), which assesses its predictive robustness. scholarsresearchlibrary.comnih.gov A high-quality model will have high values for R² and q², along with a low Standard Error of Estimation (SE). scholarsresearchlibrary.com

| Descriptor Type | Example Descriptors | Potential Correlation with Activity |

| Thermodynamic Descriptors | Heat of Formation | Can be positively or negatively correlated, explaining the compound's stability in relation to its inhibitory activity. nih.gov |

| 3D/Surface Area Descriptors | Partial Negative Surface Area (PNSA) | A positive correlation suggests that an increase in the exposed negatively charged surface area enhances biological activity. nih.gov |

| Shape Descriptors | Molecular Shadow (XZ plane) | An inverse correlation indicates that a larger molecular projection in a specific plane may decrease activity, possibly due to steric hindrance at the binding site. nih.gov |

| Electronic/Electrostatic Descriptors | Electronegativities (GATSe2), EstateVSA 6 | A positive correlation implies that higher electronegativity or specific electrostatic surface areas contribute favorably to the compound's antitubercular activity. nih.gov |

| Steric/Topological Descriptors | SpMAD_Dzs | A negative correlation suggests that increased values for this descriptor, which relates to molecular size and branching, are detrimental to biological activity. nih.gov |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the receptor), which is typically a protein or enzyme. researchgate.netijfmr.com For derivatives of this compound, docking studies are instrumental in elucidating their potential mechanism of action by visualizing how they interact with specific biological targets at an atomic level. nih.gov

The process involves using the 3D structures of both the ligand and the receptor. Docking software, such as AutoDock, employs search algorithms like the Lamarckian genetic algorithm to explore various possible binding poses of the ligand within the receptor's active site. ijfmr.com Each pose is evaluated by a scoring function, which calculates a binding energy, typically expressed in kcal/mol. researchgate.net A lower binding energy signifies a more stable protein-ligand complex and a higher binding affinity. ijfmr.com

These studies can reveal critical intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the piperidin-4-one derivative and the amino acid residues of the target protein. This information is invaluable for structure-based drug design, as it helps explain the observed biological activity and provides a rational basis for designing new derivatives with improved potency. For example, docking studies have been used to evaluate the inhibitory potential of piperidine derivatives against key protein targets of the SARS-CoV-2 virus. nih.gov

The results of a docking study are often presented in a table that compares the binding affinities of different compounds against a specific target.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Potential Implication |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Protease | Good Activity (not specified) | The compound shows efficient interaction, suggesting potential as a viral inhibitor. nih.gov |

| Pteridine Derivative (Compound 1) | 7RG7 (Antioxidant-related) | -4.69 | The lowest binding energy in its series, identifying it as a potential lead molecule. ijfmr.com |

| Naringenin Alkyl Derivatives | Breast Cancer Hormonal Proteins | -6 to -10 | Strong binding affinities suggest potential as anticancer agents targeting these receptors. researchgate.net |

Derivatization Strategies and Synthetic Transformations Involving 1 4 Methylphenyl Piperidin 4 One

Modification of the Carbonyl Group (C=O)

The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Oxime Formation and Related Derivatives

The reaction of 1-(4-methylphenyl)piperidin-4-one with hydroxylamine (B1172632) hydrochloride readily yields the corresponding oxime, this compound oxime. chemrevlett.comchembk.comontosight.ai This transformation is a common strategy to introduce a new functional group that can be further elaborated. For instance, oximes can be subjected to Beckmann rearrangement to produce lactams or reduced to form primary amines.

The synthesis of oxime esters from piperidin-4-one oximes has also been explored. researchgate.net For example, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been synthesized and shown to possess biological activities. researchgate.net This suggests that derivatization of the oxime functionality can lead to compounds with interesting pharmacological profiles. The formation of thiosemicarbazones by reacting piperidin-4-ones with thiosemicarbazide (B42300) is another related transformation that has been reported. rdd.edu.iq

Reduction to Piperidinols and Subsequent Transformations

The reduction of the carbonyl group in this compound leads to the formation of the corresponding alcohol, 1-(4-methylphenyl)piperidin-4-ol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting piperidinol serves as a key intermediate for further synthetic modifications.

These piperidinols can undergo a variety of subsequent reactions. For example, they can be used in the synthesis of more complex molecules, such as analogs of the drug donepezil. kcl.ac.uk The hydroxyl group can be further functionalized, for instance, by conversion to an ether or an ester, or it can be eliminated to form an alkene. The stereochemistry of the reduction can often be controlled, leading to either the cis or trans isomer of the piperidinol, which can be crucial for the biological activity of the final product.

Functionalization of the Piperidine Ring System

Beyond the carbonyl group, the piperidine ring itself offers opportunities for functionalization, enabling the introduction of substituents at various positions and the construction of more complex ring systems.

Alpha-Substitution and Ring Expansion/Contraction Reactions

The carbon atoms alpha to the carbonyl group (C-3 and C-5) are susceptible to enolate formation and subsequent alkylation or other electrophilic additions. This allows for the introduction of a wide range of substituents at these positions. For example, the synthesis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one has been reported, where a butyl group is introduced at the 3-position. chemrevlett.com

Ring expansion reactions of piperidin-4-one derivatives have also been investigated. These reactions can lead to the formation of larger heterocyclic rings, such as azepanes or other seven-membered rings. While specific examples for this compound are not extensively detailed in the provided results, the general principle of ring expansion of cyclic ketones is a known synthetic strategy. nih.gov Conversely, ring contraction reactions, although less common, could potentially lead to the formation of five-membered rings like pyrrolidines.

Spirocyclic Derivative Synthesis

The carbonyl group of this compound is a key feature for the synthesis of spirocyclic compounds, where the C-4 carbon of the piperidine ring is shared with another ring system. whiterose.ac.uk These spiro compounds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. whiterose.ac.uk

One common approach to synthesize spirocyclic derivatives is through reactions involving the carbonyl group. For instance, the reaction of piperidin-4-ones with appropriate bis-nucleophiles can lead to the formation of spiro-heterocycles. The synthesis of spiro[piperidine-4,2'-quinoxalin]-3'-one derivatives has been reported, highlighting the utility of piperidin-4-ones in constructing such complex architectures. bldpharm.comresearchgate.net The synthesis of spiro-hydantoins and spiro-oxindoles from piperidin-4-ones has also been described in the literature.

Modifications on the N-Attached 4-Methylphenyl Moiety

The N-attached 4-methylphenyl group also presents opportunities for chemical modification, although this area is less explored compared to the modifications of the piperidine ring and its carbonyl group. The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce various substituents.

Furthermore, the methyl group on the phenyl ring can be a site for functionalization. For example, it can be oxidized to a carboxylic acid or a benzylic alcohol, or it can be halogenated. These modifications can influence the electronic properties and steric bulk of the N-substituent, which in turn can affect the biological activity of the molecule. While specific examples of such modifications on this compound are not extensively documented in the provided search results, these are standard transformations in organic synthesis.

Heterocycle Annulation and Fusion Strategies Involving this compound

The chemical architecture of this compound, featuring a reactive ketone at the C-4 position and adjacent α-methylene groups, presents a versatile platform for the construction of more complex, polycyclic molecular frameworks. These annulation strategies are pivotal in medicinal chemistry for accessing novel heterocyclic systems with unique three-dimensional topographies and potential pharmacological activities. The fusion of additional rings onto the piperidine core can significantly influence the molecule's steric and electronic properties, which are critical for molecular recognition and biological function.

Formation of Fused Piperidine Systems

Ring annulation reactions leverage the reactivity of the C-4 carbonyl and the adjacent C-3 and C-5 positions to build new heterocyclic rings fused to the piperidine scaffold. These strategies lead to rigid bicyclic structures where the piperidine and the newly formed ring share a common carbon-carbon or carbon-nitrogen bond.

One prominent strategy for constructing a fused thiophene (B33073) ring is the Gewald reaction . This multicomponent reaction typically involves the condensation of a ketone, an α-cyano ester or dinitrile, and elemental sulfur in the presence of a base. Applied to this compound, this reaction would proceed by initial condensation between the piperidone ketone and a reagent like malononitrile, followed by the addition of sulfur and subsequent cyclization to yield a substituted thieno[3,2-c]piperidine. This approach is a powerful tool for creating libraries of fused systems from simple precursors.

Another important class of fused piperidines are the pyrazolo[4,3-c]piperidines . These can be synthesized by the condensation of a 4-piperidone (B1582916) derivative with a hydrazine (B178648) compound. For instance, reacting this compound with hydrazine hydrate (B1144303) in a suitable solvent, often with acid or base catalysis, would lead to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization, which can be promoted by heat or specific reagents, results in the formation of the pyrazole (B372694) ring fused at the C-3 and C-4 positions of the original piperidine core. The specific substitution on the resulting pyrazole ring can be controlled by the choice of the hydrazine reagent. These fused systems are of significant interest as they are structural analogues of various biologically active compounds. nih.govbeilstein-journals.org

| Reagent Class | Specific Reagent Example | Fused System Product |

| α-Cyano Ketone + Sulfur | Malononitrile + Sulfur | Substituted Thieno[3,2-c]piperidine |

| Hydrazine Derivative | Hydrazine Hydrate | Substituted Pyrazolo[4,3-c]piperidine |

Hybrid Molecular Scaffolds Incorporating the Piperidin-4-one Core

Hybrid molecular design involves the strategic combination of two or more distinct pharmacophoric units to create a single molecule with potentially enhanced or novel biological activities. The this compound scaffold is an excellent starting point for such strategies, primarily through chemical transformations of its C-4 carbonyl group. This ketone acts as a versatile chemical handle for introducing a wide array of other molecular fragments, leading to diverse hybrid structures.

A common and straightforward derivatization is the formation of an oxime . The reaction of this compound with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate (B1210297) or pyridine) readily converts the carbonyl group into a C=N-OH functionality. researchgate.netontosight.aiorgsyn.org This transformation yields this compound oxime, a hybrid molecule that merges the piperidine core with the oxime moiety. Oximes are known to act as important ligands and can participate in further reactions to create more complex derivatives. researchgate.netnih.govijprajournal.com

Similarly, the synthesis of thiosemicarbazones represents another effective strategy for creating hybrid scaffolds. The condensation reaction between this compound and thiosemicarbazide, typically carried out in an alcoholic solvent with a catalytic amount of acid, results in the formation of this compound thiosemicarbazone. This reaction attaches the thiosemicarbazide fragment (H₂N-NH-C(=S)-NH₂) to the piperidine ring via a C=N double bond. The resulting hybrid incorporates the structural features of both the piperidine and the thiosemicarbazone, a group known for its coordination properties and wide range of biological activities.

These derivatizations highlight the utility of the piperidin-4-one core as a foundation for building structurally diverse hybrid molecules, where the properties of the parent scaffold are modulated by the addition of new functional groups.

| Starting Material | Reagent | Product (Hybrid Scaffold) |

| This compound | Hydroxylamine Hydrochloride | This compound oxime |

| This compound | Thiosemicarbazide | This compound thiosemicarbazone |

Applications As Synthetic Intermediates and Building Blocks for Complex Molecules

Role in the Synthesis of Alkaloid-like Structures

The piperidine (B6355638) ring is a fundamental structural motif found in numerous natural alkaloids, which are a class of naturally occurring organic compounds that have pronounced physiological effects on humans. researchgate.net The structure of 1-(4-Methylphenyl)piperidin-4-one provides a ready-made piperidine core that can be elaborated upon to create complex, polycyclic systems mimicking the structures of natural alkaloids. researchgate.netchemrevlett.com This is particularly evident in the synthesis of spiro-alkaloids, where the ketone functional group at the 4-position of the piperidine ring serves as a key reaction site. researchgate.netwhiterose.ac.uk

Spirocyclic systems, characterized by two rings sharing a single common atom, are of great interest to medicinal chemists due to their rigid three-dimensional structures, which can lead to high-affinity interactions with biological targets. chemrevlett.com The synthesis of spiro-alkaloids often involves the reaction of this compound with other cyclic or acyclic precursors, leading to the formation of a new ring fused at the C4 position of the piperidone. researchgate.netwhiterose.ac.uk These synthetic strategies allow for the creation of novel alkaloid-inspired compounds with potentially unique pharmacological profiles. dtu.dk

Precursor to Biologically Active Heterocycles

The piperidone scaffold is a well-established pharmacophore, and derivatives of this compound are precursors to a multitude of biologically active heterocyclic compounds. nih.govopenmedicinalchemistryjournal.com The inherent reactivity of the ketone and the secondary amine (after potential de-tolylation) allows for a wide range of chemical transformations, leading to the synthesis of diverse heterocyclic systems. nih.govkcl.ac.uk

Research has demonstrated that piperidin-4-one derivatives can be utilized to synthesize compounds with a broad spectrum of pharmacological activities, including but not limited to:

Anticancer agents nih.gov

Antiviral agents, including anti-HIV agents nih.gov

Analgesics nih.gov

Antipsychotics nih.gov

NLRP3 inflammasome inhibitors nih.gov

CCR5 antagonists nih.gov

The synthesis of these biologically active molecules often involves the modification of the piperidone ring, such as the introduction of various substituents at different positions or the fusion of other heterocyclic rings onto the piperidine core. acs.orgnih.gov For instance, the ketone can be converted to an amine, which can then be acylated or alkylated to introduce new functional groups. nih.gov

Scaffold for Multicomponent Reaction Product Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry that allow for the formation of complex products from three or more starting materials in a single reaction vessel. mdpi.comerciyes.edu.tr This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules. chemrevlett.commdpi.com

This compound is an excellent substrate for MCRs due to its reactive ketone functionality. It can participate in a variety of MCRs, acting as the carbonyl component. chemrevlett.comchemrevlett.commaxapress.com A notable example is its use in reactions involving isatins and other reagents to produce complex spiro-heterocyclic systems. mdpi.commaxapress.com These reactions often proceed with high yields and can generate significant molecular complexity in a single step. The resulting products, often possessing multiple stereocenters and diverse functional groups, are of great interest in drug discovery and medicinal chemistry. mdpi.com

The versatility of this compound as a building block is further highlighted by its application in the synthesis of various heterocyclic structures through different MCR strategies. These reactions provide access to novel chemical space and facilitate the discovery of new bioactive compounds.

| Application | Key Feature of this compound | Resulting Molecular Architectures | Significance |

| Synthesis of Alkaloid-like Structures | Pre-formed piperidine core | Spiro-alkaloids, Polycyclic systems | Mimicking natural products with potential pharmacological activity. researchgate.netresearchgate.netwhiterose.ac.ukdtu.dk |

| Precursor to Biologically Active Heterocycles | Versatile piperidone scaffold | Diverse substituted and fused heterocycles | Access to a wide range of therapeutic agents. nih.govopenmedicinalchemistryjournal.comnih.govnih.govnih.gov |

| Scaffold for Multicomponent Reactions | Reactive ketone functionality | Complex spiro-heterocycles | Efficient generation of molecular diversity for drug discovery. chemrevlett.commdpi.comerciyes.edu.trmaxapress.com |

Pharmacological and Biological Activity Research on 1 4 Methylphenyl Piperidin 4 One Derivatives

Antineoplastic and Anticancer Potentials

The quest for more effective and selective cancer treatments has led researchers to explore the anticancer properties of various synthetic compounds. Derivatives of 1-(4-Methylphenyl)piperidin-4-one have shown notable potential in this area, particularly through their cytotoxic effects on cancer cells and their ability to trigger apoptosis, a form of programmed cell death.

In Vitro Cytotoxicity Studies

Several studies have investigated the in vitro cytotoxicity of piperidin-4-one derivatives against a panel of human cancer cell lines. Notably, a series of 3,5-bis(benzylidene)piperidin-4-ones, which are structurally related to the core compound, have demonstrated significant cytotoxic activity. nih.govnih.gov These compounds have been shown to be effective against various cancer cell lines, including those of the HSC-2, HSC-4 (human squamous cell carcinoma), and HL-60 (human promyelocytic leukemia) types. nih.gov

The cytotoxic efficacy of these compounds is often measured by their IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. For instance, certain 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones have exhibited submicromolar CC50 values against the tested cancer cell lines, indicating high potency. nih.gov The introduction of different substituents on the benzylidene rings has been shown to influence the cytotoxic activity, suggesting that the pharmacological properties can be fine-tuned through chemical modification. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of 3,5-bis(benzylidene)piperidin-4-one Analogs

| Compound | Cancer Cell Line | CC50 (µM) | Selectivity for Malignant Cells |

| Analog 1 | HSC-2 | 1.5 | Yes |

| Analog 1 | HSC-4 | 2.1 | Yes |

| Analog 1 | HL-60 | 0.8 | Yes |

| Analog 2 | HSC-2 | 0.9 | Yes |

| Analog 2 | HSC-4 | 1.2 | Yes |

| Analog 2 | HL-60 | 0.5 | Yes |

Note: This table is a representative example based on findings for structurally related compounds and is for illustrative purposes.

Investigations of Apoptosis Induction

Beyond simply killing cancer cells, inducing apoptosis is a highly sought-after mechanism for anticancer drugs as it is a more controlled and less inflammatory form of cell death. Research on related piperidine (B6355638) derivatives suggests that they can indeed trigger apoptosis in cancer cells. nih.govnih.gov For example, novel trans-platinum piperidine derivatives have been shown to cause cell death that is apoptotic in nature, characterized by criteria such as early phosphatidylserine (B164497) exposure and the activation of caspases. nih.gov

The mechanism of apoptosis induction by these compounds is an area of active investigation. It is believed that some derivatives may exert their effects through pathways involving the mitochondria. nih.gov

Exploration of Molecular Targets (e.g., IKKb inhibition)

To develop more targeted cancer therapies, it is crucial to identify the specific molecular targets through which a drug exerts its effects. One such target of interest is the IκB kinase (IKK) complex, particularly its beta subunit (IKKb), which plays a key role in the NF-κB signaling pathway. This pathway is often dysregulated in cancer, promoting cell survival and proliferation.

A synthetic monoketone analog of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), which contains a piperidin-4-one ring, has been identified as a potent inhibitor of the NF-κB signaling pathway through direct action on IKK. nih.gov This compound was found to directly inhibit the catalytic activity of IKKβ in a reconstituted in vitro system. nih.gov While this compound is not a direct derivative of this compound, its activity highlights the potential of the piperidin-4-one scaffold in the design of IKKβ inhibitors. nih.govnih.gov The ability of EF24 to inhibit IKKβ provides a molecular explanation for its superior anticancer activity compared to curcumin. nih.gov

Antimicrobial Efficacy

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have also demonstrated promising activity against a range of bacteria and fungi.

Antibacterial Activity

Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown significant in vitro antibacterial activity against various bacterial strains. biomedpharmajournal.org In one study, these compounds were screened against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli. biomedpharmajournal.org Many of the synthesized compounds exhibited good activity when compared to the standard drug ampicillin. biomedpharmajournal.org The derivatization of the piperidin-4-one into its thiosemicarbazone was found to enhance the antibacterial activity. biomedpharmajournal.org

Interactive Data Table: Antibacterial Activity of Piperidin-4-one Thiosemicarbazone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

| Derivative A | Staphylococcus aureus | 18 |

| Derivative A | Bacillus subtilis | 16 |

| Derivative A | Escherichia coli | 15 |

| Derivative B | Staphylococcus aureus | 20 |

| Derivative B | Bacillus subtilis | 18 |

| Derivative B | Escherichia coli | 17 |

| Ampicillin (Standard) | Staphylococcus aureus | 22 |

| Ampicillin (Standard) | Bacillus subtilis | 20 |

| Ampicillin (Standard) | Escherichia coli | 19 |

Note: This table is a representative example based on findings for structurally related compounds and is for illustrative purposes.

Antifungal Activity

In addition to their antibacterial properties, thiosemicarbazone derivatives of piperidin-4-one have also displayed potent antifungal activity. biomedpharmajournal.org These compounds have been tested against a variety of fungal species, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org Notably, the thiosemicarbazone derivatives showed significantly enhanced antifungal activity compared to the parent piperidin-4-one, with some compounds exhibiting efficacy comparable to the standard antifungal drug terbinafine. biomedpharmajournal.org

Interactive Data Table: Antifungal Activity of Piperidin-4-one Thiosemicarbazone Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Derivative C | Candida albicans | 12.5 |

| Derivative C | Microsporum gypseum | 6.25 |

| Derivative D | Candida albicans | 6.25 |

| Derivative D | Microsporum gypseum | 3.12 |

| Terbinafine (Standard) | Candida albicans | 3.12 |

| Terbinafine (Standard) | Microsporum gypseum | 1.56 |

Note: This table is a representative example based on findings for structurally related compounds and is for illustrative purposes.

Central Nervous System (CNS) Activities

The analgesic potential of piperidine derivatives has been extensively studied, building on the well-known analgesic properties of phenylpiperidine compounds. painphysicianjournal.comijnrd.orgresearchgate.net Research has focused on synthesizing new derivatives to enhance efficacy.

A study on a new methyl hydroxyl derivative of phencyclidine, 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol, demonstrated that it could produce more significant analgesic effects compared to phencyclidine (PCP) in a tail immersion test in rats. nih.gov This suggests that specific substitutions on the piperidine scaffold can enhance its pain-relief properties.

Another study synthesized and evaluated a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives for their analgesic action using the hot plate method. scispace.com Several of these compounds displayed potent analgesic efficacy. scispace.com

Table 3: Analgesic Efficacy of TFMP Derivatives

| Compound | Analgesic Efficacy (%) | Duration of Action |

|---|---|---|

| Compound 3 | 188% | Long (2-2.5 h) |

| Compound 5 | 137% | Long (2-2.5 h) |

| Compound 6 | 162% | Long (2-2.5 h) |

| Compound 8 | 107% | Moderate |

Data sourced from a study on TFMP derivatives, with efficacy relative to a standard. scispace.com

Derivatives of piperidine have been investigated as potential treatments for epilepsy, often targeting the N-methyl-D-aspartate (NMDA) receptor. shahed.ac.ir Phencyclidine, a piperidine derivative, is known to act as an NMDA receptor antagonist. shahed.ac.ir

A study on a new piperidine derivative, 1-[1-(4-Methoxyphenyl) (cyclohexyl)] 4-piperidinol, showed a prominent anticonvulsant effect in a pentylenetetrazole (PTZ)-induced kindling model in mice. shahed.ac.ir The results suggest that this compound may act as a non-competitive antagonist that can effectively block NMDA receptors. shahed.ac.ir

Another line of research involved the synthesis of novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulphonamide derivatives. researchgate.net These compounds were evaluated for anticonvulsant activity using the Maximal Electroshock Seizure (MES) test. The majority of the synthesized compounds were active in the MES test, with compounds 8f and 8g showing a particularly significant protective effect against seizures when compared to the standard drug phenytoin. researchgate.net

Anti-inflammatory Investigations

The anti-inflammatory properties of piperidine derivatives have also been a focus of research. Studies have shown that certain derivatives can modulate key inflammatory pathways.

One investigation focused on symmetric diarylidene-N-methyl-4-piperidone derivatives as potential alternatives to curcumin, a natural compound with known anti-inflammatory properties but poor bioavailability. nih.gov A subset of these piperidone derivatives was found to reduce the levels of inflammatory markers and nitric oxide (NO) production in inflamed cells, with effects similar to or better than curcumin, and without adverse effects on cell viability. nih.gov

In a separate study, a piperazine (B1678402) derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was evaluated for its anti-inflammatory activity. nih.gov The compound reduced edema formation in a carrageenan-induced paw edema test. nih.gov In a pleurisy test, it was found to reduce cell migration by decreasing polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

Enzyme Inhibitory Activities

Beyond their receptor-mediated effects, piperidine derivatives have been designed to act as inhibitors of specific enzymes involved in various disease processes.

As previously mentioned in the antitubercular section, piperidine derivatives have been successfully designed as inhibitors of M. tuberculosis MenA, a vital enzyme for bacterial survival. nih.gov

In the context of antiviral research, 1,4,4-trisubstituted piperidines have been identified as potential inhibitors of the SARS-CoV-2 Mpro enzyme, which is crucial for the cleavage of viral polyproteins. nih.gov

Furthermore, research into cancer therapeutics has explored piperidine-based structures as enzyme inhibitors. A study on 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives evaluated their ability to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer treatment. merckmillipore.com Several compounds showed significant inhibitory activity. merckmillipore.com

Table 4: EGFR Tyrosine Kinase Inhibitory Activity

| Compound | % Inhibition of EGFR-TK |

|---|---|

| 5a | Moderate |

| 5b | Moderate |

| 6b | 91% |

| 6e | High |

| 9e | High |

| 9f | High |

Data sourced from a study on pyrazolopyrimidine derivatives, with specific percentage values provided for the most active compound. merckmillipore.com

Lysine-Specific Demethylase 1 (LSD1) Inhibition (for related pyridine-piperidinylmethoxy structures)

Lysine-specific demethylase 1 (LSD1) is a crucial enzyme involved in epigenetic regulation and is considered a significant target in cancer therapy for its role in maintaining cancer stem cell properties. nih.govnih.gov Research into reversible LSD1 inhibitors has led to the investigation of complex molecules that incorporate the 4-methylphenyl and piperidine moieties.

A notable example is the compound 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, which features a 4-methylphenyl group (p-tolyl) and a piperidinylmethoxy group attached to a central pyridine (B92270) ring. nih.govnih.gov X-ray crystallography studies of this compound in complex with LSD1 have provided detailed insights into its binding mode. The 4-methylphenyl group settles into a hydrophobic pocket within the enzyme's catalytic center. nih.govnih.gov Meanwhile, the piperidine ring interacts with the side chains of key amino acid residues, Asp555 and Asn540. nih.govnih.gov The cyano group of the benzonitrile (B105546) portion forms a critical hydrogen bond with Lys661, a residue essential for the demethylation reaction deep within the catalytic center. nih.gov This multi-point interaction explains the high inhibitory potency of such derivatives. nih.gov The elucidation of this binding mode is considered vital for the rational design of more potent and selective reversible LSD1 inhibitors. nih.govnih.gov

| Compound | Target | Ki | Binding Interactions |

| 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile | LSD1 | 29 nM | 4-methylphenyl group: Binds to a hydrophobic pocket. Piperidine ring: Interacts with Asp555 and Asn540. Cyano group: Forms a hydrogen bond with Lys661. |

This interactive table summarizes the LSD1 inhibition data for the discussed derivative.

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of compounds that can help manage blood glucose levels, making them relevant in the study of type 2 diabetes. researchgate.net The piperidine scaffold is found in naturally occurring alpha-glucosidase inhibitors like nojirimycin (B1679825), which has spurred research into synthetic piperidine analogues for this activity. researchgate.netnih.gov

Studies on various hydroxyl piperidine analogues have been conducted to evaluate their hypoglycemic effect through alpha-glucosidase inhibition. nih.gov The structural similarity to nojirimycin is a key driver for this research. researchgate.netnih.gov Certain synthesized hydroxyl piperidine analogues have demonstrated excellent inhibitory activity, with some showing up to 87.4% inhibition in spectral absorbance analyses when compared against the standard, acarbose. nih.gov This highlights the potential of the piperidine core structure in designing effective alpha-glucosidase inhibitors. nih.govijnrd.org

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) is an enzyme that, along with acetylcholinesterase, plays a role in cholinergic neurotransmission. Its inhibition is a therapeutic strategy, particularly in the later stages of Alzheimer's disease. nih.gov Derivatives of piperidinone have been synthesized and evaluated for their ability to inhibit both BChE and AChE. acgpubs.org

In a series of α,β-unsaturated carbonyl-based piperidinone derivatives, compound 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one emerged as the most effective BChE inhibitor, with an IC50 value of 17.28 µM. acgpubs.org This particular compound also demonstrated dual inhibition, affecting the AChE enzyme as well. acgpubs.org Further research into 1,2,4-oxadiazole (B8745197) derivatives containing a piperidine moiety also revealed compounds with selective inhibitory activity towards BChE. nih.gov These findings suggest that the piperidin-4-one skeleton is a viable scaffold for developing BChE inhibitors.

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of therapy for Alzheimer's disease. acgpubs.orgnih.gov The piperidin-4-one core is a feature in many compounds designed as AChE inhibitors.

A series of synthesized α,β-unsaturated carbonyl-based piperidinone derivatives all showed AChE inhibitory activity, with IC50 values ranging from 12.55 µM to 23.75 µM. acgpubs.org The most potent compound in this series was 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one , which had an IC50 value of 12.55 µM, comparable to the standard drug rivastigmine (B141) (IC50 = 10.87 µM). acgpubs.org This compound also showed the highest selectivity for AChE over BChE within its series. acgpubs.org Generally, these derivatives were found to be more potent against AChE than BChE. acgpubs.org

| Derivative Class | Most Potent BChE Inhibitor | BChE IC50 | Most Potent AChE Inhibitor | AChE IC50 |

| α,β-Unsaturated Piperidinones | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | 17.28 µM | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 µM |

This interactive table presents the most potent cholinesterase inhibitors from the discussed piperidinone series.

Structure-Activity Relationship (SAR) Studies for Biological Profiles

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity, guiding the optimization of lead compounds. nih.govnih.gov For piperidine-based derivatives, SAR studies have provided critical insights into the features necessary for potent and selective inhibition of various targets.

In the context of cholinesterase inhibition, SAR studies on α,β-unsaturated piperidinone derivatives revealed that substitutions at the para position of the benzylidene groups generally led to more potent AChE inhibition compared to the unsubstituted compound. acgpubs.org The introduction of a nitro substituent, as seen in 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one , resulted in the highest AChE inhibitory activity, while a chloro substituent in 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one conferred the best anti-BChE activity. acgpubs.org

For other biological targets, such as the influenza virus, SAR studies of piperidine-based derivatives showed that an ether linkage between a quinoline (B57606) and the piperidine ring was critical for inhibitory activity. nih.govrsc.org In the development of inhibitors for Mycobacterium tuberculosis, replacing a benzophenone (B1666685) moiety with various aryl and biaryl isosteres was explored to reduce lipophilicity while retaining potency. nih.gov These studies collectively underscore that modifications to the groups attached to the core piperidine ring are key determinants of biological function and selectivity. nih.govnih.gov

Mechanistic Studies of Biological Action (e.g., Reactive Oxygen Species modulation)

Understanding the mechanism of action provides deeper insight into a compound's biological effects beyond simple enzyme inhibition. One area of investigation is the modulation of reactive oxygen species (ROS). Oxidative stress, which is an imbalance in the production of ROS and the ability of an antioxidant system to neutralize them, is implicated in numerous diseases. nih.gov

The overproduction of ROS can damage essential macromolecules like proteins and lipids. nih.gov Some piperidine-based compounds are studied in contexts related to oxidative stress. For instance, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which shares a piperidine-like core, is known to induce the generation of ROS in dopaminergic neurons. nih.gov This process occurs in a two-wave cascade, starting with inhibition of mitochondrial complex I, leading to an initial wave of mitochondrial ROS. This, in turn, activates the extramitochondrial NADPH oxidase complex to generate a second wave of superoxide. nih.gov While MPP+ is a toxin, studying its mechanism provides a framework for understanding how related structures might influence cellular redox states. The ability of piperidine-based compounds to modulate ROS-generating pathways or antioxidant systems is an area of ongoing research interest. researchgate.net

Non Linear Optical Nlo Properties and Optoelectronic Applications of Piperidin 4 One Derivatives

Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation is a key NLO phenomenon where two photons with the same frequency are converted into a single photon with double the frequency. The efficiency of this process is a critical benchmark for NLO materials. The Kurtz-Perry powder technique is a standard method for evaluating the SHG efficiency of new materials, often using potassium dihydrogen phosphate (B84403) (KDP) as a reference.

While no SHG data exists for 1-(4-Methylphenyl)piperidin-4-one, experimental studies on its derivatives have shown significant NLO activity. For example, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone (B1245722) (HPMP) , a compound sharing the 4-methylphenyl group, has demonstrated an SHG efficiency that is 1.86 times greater than that of KDP. researchgate.net Another related compound, (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone (HPCP) , was found to have an SHG efficiency 1.73 times that of KDP. tandfonline.com Furthermore, (4-methylphenyl)(4-methylpiperidin-1-yl) methanone (MPMPM) also exhibits NLO properties, with a reported SHG efficiency of 1.074 times that of KDP crystals. researchgate.net

These findings indicate that the piperidin-4-one framework, when appropriately functionalized with donor and acceptor groups, can lead to materials with substantial SHG efficiency. The non-centrosymmetric crystal packing of these molecules is a crucial factor that allows for this bulk NLO response.

| Compound Name | Abbreviation | SHG Efficiency vs. KDP | Reference |

|---|---|---|---|

| (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone | HPMP | 1.86 | researchgate.net |

| (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone | HPCP | 1.73 | tandfonline.com |

| (4-methylphenyl)(4-methylpiperidin-1-yl) methanone | MPMPM | 1.074 | researchgate.net |

Potential in Opto-Electronic Devices

The suitability of a material for opto-electronic devices depends on a combination of properties, including its NLO response, thermal stability, and optical transparency. The studied piperidin-4-one derivatives exhibit several characteristics that make them promising candidates for such applications. researchgate.net

For instance, the UV-Visible spectrum of HPMP shows that the crystal is transparent throughout the entire visible region, with UV absorption noted at 236 nm. researchgate.netresearchgate.net This wide transparency window is highly desirable for NLO applications as it prevents the loss of the fundamental and second-harmonic signals due to absorption. Good thermal stability is another critical requirement, and studies on HPMP indicate it possesses this property. researchgate.netresearchgate.net

The combination of a significant SHG efficiency and good thermal and optical properties suggests that piperidin-4-one derivatives are suitable for use in opto-electronic applications such as optical switching and frequency conversion. researchgate.net The demonstrated ability to tune the electronic and NLO properties by modifying the substituents on the piperidine (B6355638) and phenyl rings opens up pathways for developing even more efficient materials for advanced optical technologies. thesciencepublishers.com

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Accessibility and Sustainability

The development of efficient and environmentally friendly methods for synthesizing piperidin-4-one cores is a significant area of ongoing research. Traditional methods, such as the Dieckmann condensation, are often criticized for their harsh reaction conditions and generation of substantial waste. In response, chemists are exploring novel synthetic strategies that prioritize atom economy, reduce the use of hazardous reagents, and simplify purification processes.

One promising direction is the use of multicomponent reactions, which allow for the construction of complex molecules like polysubstituted tetrahydropyridines in a single step. researchgate.net These can then be converted to the corresponding piperidin-4-one-3-carboxylates. researchgate.net Another innovative approach involves the Ugi four-component reaction, which has been successfully employed to create a diverse library of 1,4,4-trisubstituted piperidines from commercially available starting materials. nih.gov This method offers a high degree of structural diversity, which is crucial for exploring structure-activity relationships. nih.gov

Furthermore, research into the synthesis of N-phenyl-4-piperidone, a related intermediate, has explored new catalytic systems and reaction conditions to improve yield and purity. google.com These advancements in synthetic chemistry are crucial for making compounds like 1-(4-Methylphenyl)piperidin-4-one and its analogs more readily available for further research and development.

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of piperidin-4-ones is essential for their rational design and optimization. Advanced spectroscopic techniques are poised to play a pivotal role in this endeavor. While traditional methods like FT-IR and NMR spectroscopy are routinely used for characterization, more sophisticated probes are needed for real-time analysis of reaction intermediates and transition states. asianpubs.orgresearchgate.net

Recent mechanistic studies on the synthesis of piperidines via copper-catalyzed intramolecular C–H amination have utilized mass spectrometry to identify probable reaction intermediates. acs.org Such studies provide invaluable insights into the catalytic cycle and can guide the development of more efficient catalysts. acs.org The application of these advanced spectroscopic methods will allow researchers to gain a more dynamic and detailed picture of the chemical transformations involving the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of piperidin-4-one-based therapeutics is no exception. nih.govresearchgate.net These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds, thereby accelerating the identification of promising drug candidates. mdpi.comresearchgate.net

Exploration of Additional Biological Targets and Therapeutic Areas

While the piperidin-4-one nucleus is known for a range of biological activities, including anticancer and antimicrobial effects, there is a continuous drive to explore its potential against new therapeutic targets. nih.govbiomedpharmajournal.org The versatility of the piperidin-4-one scaffold allows for structural modifications that can be tailored to interact with a wide array of biological macromolecules. nih.gov

Recent research has demonstrated the potential of piperidine (B6355638) derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. nih.gov This discovery opens up a new avenue for the development of antiviral agents based on this chemical framework. Furthermore, derivatives of piperidine have been investigated as multi-kinase inhibitors, targeting enzymes like VEGFR-2, ERK-2, and Abl-1, which are implicated in cancer. nih.gov The exploration of such novel biological targets is crucial for expanding the therapeutic utility of compounds related to this compound. The identification of new drug targets across various therapeutic areas, including oncology, cardiovascular diseases, and immunology, presents further opportunities for piperidine-based compounds. nicinbio-strategy.com

Green Chemistry Approaches in the Synthesis and Derivatization of Piperidin-4-one Compounds

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. nih.gov This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. For the synthesis of piperidin-4-one derivatives, several green chemistry approaches have been reported.

One notable example is the use of deep eutectic solvents (DES), such as a mixture of glucose and urea, as an inexpensive and effective reaction medium. asianpubs.orgresearchgate.net This method has been successfully used to synthesize various piperidin-4-one derivatives with good yields and is considered an environmentally safe synthetic route. asianpubs.orgresearchgate.net Another green approach involves the development of efficient, one-pot multicomponent syntheses that are highly atom-economic. researchgate.net These methods reduce the number of synthetic steps and the amount of waste generated. nih.govfigshare.com The continued development and adoption of such green chemistry principles will be essential for the sustainable production of this compound and its derivatives in the future.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Methylphenyl)piperidin-4-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenyl precursors and piperidin-4-one derivatives. For example, a reported method involves refluxing 4-methylbenzaldehyde with piperidin-4-one in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) under anhydrous conditions . Yield optimization often requires solvent selection (e.g., methanol-chloroform mixtures improve crystallization efficiency ) and stoichiometric control of reactants. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-methylphenyl group (aromatic protons at δ 7.2–7.4 ppm) and the piperidin-4-one moiety (carbonyl carbon at ~208 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar geometry of the phenyl ring and the chair conformation of the piperidinone ring. SHELX programs are widely used for structure refinement .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 190.1232 for C₁₂H₁₅NO) .

Q. How does the solubility profile of this compound influence solvent selection in pharmacological assays?

- Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic 4-methylphenyl group. Polar aprotic solvents like DMSO or DMF are preferred for in vitro studies. For in vivo applications, co-solvents (e.g., cyclodextrins) or nanoformulation strategies may enhance bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., ACE2 activation vs. inactivity ) may arise from structural variations like halogen substitution (e.g., 4-fluoro vs. 4-chloro analogs). X-ray crystallography and hydrogen bond analysis (via graph set theory ) can identify critical intermolecular interactions. For example, C–H···O/N hydrogen bonds in the crystal lattice may stabilize active conformations, impacting receptor binding .

Q. What computational strategies predict the pharmacokinetic properties of this compound analogs?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess binding affinity to targets like ACE2 by modeling ligand-receptor interactions (e.g., docking studies using AutoDock Vina) .

- ADMET Prediction : Tools like SwissADME evaluate Lipinski’s rule compliance, bioavailability, and metabolic stability. The compound’s logP (~2.5) suggests moderate blood-brain barrier permeability .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict reactivity and metabolic pathways .

Q. How do steric and electronic effects of substituents on the phenyl ring modulate the compound’s reactivity in nucleophilic additions?

- Methodological Answer : Electron-donating groups (e.g., 4-methyl) deactivate the phenyl ring, reducing electrophilicity at the carbonyl carbon of the piperidinone. Conversely, electron-withdrawing groups (e.g., 4-nitro) enhance electrophilicity, favoring nucleophilic attacks. Steric hindrance from bulky substituents (e.g., 2-methyl) can redirect reactivity to alternative sites, as shown in regioselective alkylation studies .

Q. What experimental and theoretical approaches validate hydrogen bonding patterns in this compound co-crystals?

- Methodological Answer :

- Experimental : Single-crystal X-ray diffraction with SHELXL refinement identifies hydrogen bonds (e.g., C–H···O/N). ORTEP-3 visualizes bond angles and distances .

- Theoretical : Graph set analysis (e.g., Etter’s rules) classifies motifs like S(6) rings or R²₁(7) chains, correlating with stability and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.